molecular formula C12H15N5O B6437566 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxypyrimidine CAS No. 2549002-15-3

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxypyrimidine

Cat. No. B6437566
CAS RN: 2549002-15-3
M. Wt: 245.28 g/mol
InChI Key: VEELVZQWNLZJCM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Pharmaceutical Applications

Imidazole, a core component of the compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anticancer Applications

Imidazole-containing compounds have shown potential in the treatment of various types of cancer . For example, a metallacyclic maltol-tethered organometallic Ir (III) half-sandwich complex was synthesized as an analog of the ruthenium anticancer complexes (RAPTA/RAED) to evaluate its in vitro antiproliferative activity against various human cancer cell lines .

Antitubercular Applications

Imidazole derivatives have shown potential in the treatment of tuberculosis . For instance, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Antimicrobial Applications

Imidazole derivatives have demonstrated antimicrobial properties . The preparation of bioactive and functional 1,2,3-triazole derivatives has become a very important line of research of organic synthetic chemists .

Agrochemical Applications

Imidazole is also used in agrochemicals . Its derivatives have been deployed in traditional applications in pharmaceuticals and agrochemicals .

Optical Applications

Emerging research into dyes for solar cells and other optical applications has been conducted . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Functional Materials

Imidazole has been used in the development of functional materials . It has been deployed in various applications, including the creation of functional materials .

Catalysis

Imidazole has been used in catalysis . It has been deployed in various applications, including catalysis .

properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-18-11-2-3-14-12(15-11)17-7-10(8-17)6-16-5-4-13-9-16/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEELVZQWNLZJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CC(C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxypyrimidine

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